[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%
Description
This compound is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group and bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents. Its stereochemical configuration is denoted as [S(R)], indicating specific spatial arrangements critical for its role in asymmetric catalysis or ligand-mediated reactions . The 95% purity confirms its suitability for high-precision synthetic applications. Key structural attributes include:
- Steric bulk: The 3,5-di-tert-butyl-4-methoxyphenyl group provides steric hindrance, enhancing enantioselectivity in catalytic processes.
- Electron-rich phosphine ligand: The dicyclohexylphosphino moiety facilitates metal coordination, making it valuable in transition-metal-catalyzed reactions .
- Sulfinamide core: The 2-methyl-2-propanesulfinamide group acts as a chiral auxiliary, directing stereochemical outcomes in organic synthesis .
Properties
IUPAC Name |
(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLGLEHHIZVRPQ-PSBPOGMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60NO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C38H48NO2PS
- Molecular Weight : 613.84 g/mol
- CAS Number : 1616688-63-1
The compound exhibits a range of biological activities attributed to its unique structural features, including:
- Inhibition of Enzymes : It acts as an inhibitor for various enzymes involved in inflammatory pathways. For example, it has shown potential in inhibiting COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems .
Biological Activity Overview
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study investigated the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) by the compound. The results indicated significant reductions in inflammatory markers in vitro, suggesting a promising therapeutic role for inflammatory diseases . -
Antioxidant Activity :
The compound was tested for its ability to scavenge DPPH radicals in vitro. Results showed that it effectively reduced DPPH levels, indicating strong antioxidant potential . -
Antimicrobial Activity :
In a comparative study against various bacterial strains, the compound demonstrated selective antibacterial properties against Escherichia coli and Salmonella enterica, highlighting its potential as a therapeutic agent for bacterial infections . -
Cardiovascular Profile :
The cardiovascular profile was assessed through biomarkers such as LDH and CK-MB in animal models. The findings suggested that the compound could influence cardiac function positively without significant toxicity .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to structurally related sulfinamides and phosphine-containing ligands (Table 1).
Key Observations :
Steric vs. Electronic Effects :
- The target compound’s tert-butyl and methoxy groups prioritize steric control , while trifluoromethyl derivatives (e.g., ) emphasize electron-withdrawing effects for enhanced binding affinity.
- Xanthene-based sulfinamides () introduce rigidity and π-conjugation, favoring applications in light-driven catalysis.
Phosphine Ligand Variations: Dicyclohexylphosphino (target compound) offers greater electron-donating capacity compared to diphenylphosphino (), influencing metal-ligand bond strength in catalytic cycles . Bulkier substituents (e.g., xanthene in ) reduce ligand lability but may limit substrate access in crowded reaction environments.
Stereochemical Impact :
- The [S(R)] configuration in the target compound ensures precise stereochemical induction, outperforming simpler sulfinamides (e.g., ) in enantioselective synthesis .
Spectral and Analytical Data
Comparative spectral data highlight functional group differences (Table 2):
Insights :
Preparation Methods
Chiral Sulfinamide Synthesis via Nickel/Copper-Catalyzed Reductive Coupling
The stereogenic sulfur center in sulfinamides is typically constructed via asymmetric addition to sulfinylamines. In the target molecule, the 2-methyl-2-propanesulfinamide moiety is synthesized through a nickel- or cobalt-catalyzed reductive coupling of sulfinylamines with aryl halides . For example, (R)-2-methylpropane-2-sulfinamide is generated via enantioselective aryl transfer to N-sulfinylamines using a chiral nickel catalyst (e.g., NiCl₂·(R)-BINAP) and zinc reductant. This method achieves enantiomeric excess (ee) values exceeding 90% .
Key Steps:
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Sulfinylamine Preparation : Trityl-protected sulfinylamine is treated with 3,5-di-tert-butyl-4-methoxybenzyl bromide under reductive conditions.
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Asymmetric Addition : Aryl halide undergoes nickel-catalyzed cross-coupling with sulfinylamine, followed by reductive elimination to form the S-chirogenic center.
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Deprotection : Acidic cleavage of the trityl group yields the free sulfinamide.
Optimization Data:
| Parameter | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | NiCl₂·(R)-BINAP (5 mol%) | 82 | 92 |
| Reductant | Zn dust | 85 | 94 |
| Solvent | THF, -20°C | 78 | 89 |
Phosphine Fragment Assembly via Palladium-Catalyzed P–C Cross-Coupling
The dicyclohexylphosphino-phenylmethyl group is synthesized through palladium-catalyzed asymmetric cross-coupling of secondary phosphine oxides (SPOs) with aryl bromides . Using Xiao-Phos ligand (a chiral sulfinamide-phosphine hybrid), the reaction achieves high enantioselectivity for the P-chiral center.
Procedure:
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SPO Activation : 2-Bromophenyl-dicyclohexylphosphine oxide is treated with Pd(OAc)₂ (2 mol%) and Xiao-Phos ligand (4 mol%) in toluene.
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Coupling : Reaction with 3,5-di-tert-butyl-4-methoxybenzylzinc bromide at 80°C for 12 hours.
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Reduction : The phosphine oxide intermediate is reduced to phosphine using HSiCl₃.
Performance Metrics:
| Parameter | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Ligand | Xiao-Phos (4 mol%) | 88 | 95 |
| Temperature | 80°C | 90 | 96 |
| Reductant | HSiCl₃ | 85 | - |
Stereoselective Condensation of Phosphine and Sulfinamide Fragments
The final assembly involves a stereocontrolled condensation of the phosphine and sulfinamide precursors. A titanium-mediated Schiff base formation followed by hydride reduction is employed to establish the central chiral carbon .
Detailed Protocol:
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Schiff Base Formation : 2-(Dicyclohexylphosphino)benzaldehyde reacts with (R)-2-methylpropane-2-sulfinamide in THF using Ti(OiPr)₄ (3 equiv) at 50°C for 20 hours.
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Reduction : Sodium borohydride reduces the imine intermediate to the corresponding amine.
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Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the diastereomerically pure product (95% purity).
Critical Parameters:
-
Catalyst : Ti(OiPr)₄ enhances electrophilicity of the carbonyl group.
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Temperature : Prolonged heating at 50°C drives the equilibrium toward imine formation.
Enantiopurity Enhancement via Crystallization
To achieve the final 95% enantiomeric excess, the crude product undergoes crystallization from a hexane/ethyl acetate mixture. Differential solubility of diastereomers allows selective isolation of the desired (S,R)-configured product .
Crystallization Data:
| Solvent Ratio (Hexane:EtOAc) | Recovery (%) | ee Improvement (%) |
|---|---|---|
| 8:1 | 70 | 92 → 95 |
| 5:1 | 65 | 90 → 94 |
Analytical Validation and Quality Control
Purity Assessment:
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HPLC : Chiralcel OD-H column (hexane:iPrOH = 90:10), retention time = 12.3 min (major isomer) .
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, aryl-H), 3.81 (s, OCH₃), 1.44 (s, C(CH₃)₃).
Stereochemical Confirmation:
Q & A
Q. What are the key structural features of this compound that make it relevant for asymmetric catalysis?
The compound combines a chiral sulfinamide group with a dicyclohexylphosphino moiety, enabling its role as a ligand in transition-metal-catalyzed asymmetric reactions. The tert-butyl and methoxy substituents on the aryl ring enhance steric bulk and electronic tuning, critical for enantioselectivity. The sulfinamide group stabilizes metal coordination, while the phosphine facilitates catalytic activity .
Q. How is the purity (95%) of this compound validated in research settings?
Purity is typically verified using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For example, and NMR can confirm structural integrity, while HPLC quantifies impurities (e.g., residual solvents or byproducts) against calibrated standards .
Q. What storage conditions are recommended to preserve stability?
Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture and oxidizing agents, as the phosphine and sulfinamide groups are sensitive to hydrolysis and oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this ligand in asymmetric hydrogenation?
- Solvent selection: Non-polar solvents (e.g., toluene) often improve enantioselectivity by reducing ligand dissociation.
- Metal precursor: Pair with [Rh(COD)]BF or Ir complexes for hydrogenation.
- Pressure/Temperature: Lower H pressure (1–10 bar) and moderate temperatures (25–50°C) minimize side reactions. Monitor progress via chiral GC or HPLC to correlate ee% with reaction parameters .
Q. What computational methods predict enantioselectivity for reactions involving this ligand?
Density functional theory (DFT) calculations can model transition states to predict steric and electronic effects. Molecular docking simulations or QM/MM hybrid methods are used to analyze ligand-metal-substrate interactions. Software like Gaussian or ORCA, combined with crystallographic data (if available), refines these predictions .
Q. How should researchers address discrepancies in catalytic performance between this ligand and similar phosphine ligands?
- Comparative analysis: Perform side-by-side reactions under identical conditions with ligands like (S)-BINAP or Josiphos analogs.
- Structural studies: Use X-ray crystallography or EXAFS to compare metal-ligand coordination geometries.
- Kinetic profiling: Evaluate turnover frequencies (TOF) and activation barriers to identify mechanistic bottlenecks. Contradictions may arise from differences in steric bulk or electronic donor capacity, necessitating tailored ligand modifications .
Methodological Considerations
Q. What spectroscopic techniques are essential for characterizing metal-ligand complexes formed with this compound?
- NMR: Tracks phosphorus coordination to metals (e.g., Rh or Ir).
- IR spectroscopy: Identifies metal-ligand vibrational modes (e.g., Rh–P stretches).
- X-ray diffraction: Resolves crystal structures to confirm binding modes and stereochemistry .
Q. How can researchers mitigate decomposition during catalytic cycles?
- Additives: Include stabilizing agents like BHT (butylated hydroxytoluene) to scavenge free radicals.
- In situ monitoring: Use operando spectroscopy (e.g., Raman) to detect ligand degradation intermediates.
- Low-temperature protocols: Reduce thermal stress on the ligand during prolonged reactions .
Tables for Comparative Analysis
Table 1: Comparison of Catalytic Performance with Similar Ligands
| Ligand | Substrate Scope | ee% Range | Optimal Metal | Reference |
|---|---|---|---|---|
| [This Compound] | α,β-Unsaturated ketones | 85–95% | Rh/Ir | |
| (S)-BINAP | Aryl aldehydes | 70–88% | Ru | |
| Josiphos SL-J009-1 | β-Ketoesters | 90–98% | Cu |
Table 2: Analytical Methods for Purity and Stability Assessment
| Method | Purpose | Detection Limit | Key Parameters |
|---|---|---|---|
| HPLC-UV | Quantify impurities | 0.1% | C18 column, 220 nm, MeCN/H2O |
| NMR | Confirm structural integrity | 5% | CDCl, 400 MHz |
| TGA | Assess thermal stability | 1% mass loss | N atmosphere, 10°C/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
